2-Acetylaminocarbazole
CAS No.: 63020-20-2
Cat. No.: VC18428387
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63020-20-2 |
|---|---|
| Molecular Formula | C14H12N2O |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | N-(9H-carbazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H12N2O/c1-9(17)15-10-6-7-12-11-4-2-3-5-13(11)16-14(12)8-10/h2-8,16H,1H3,(H,15,17) |
| Standard InChI Key | QYMUFCDNSROFHA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular formula of 2-acetylaminocarbazole is C₁₄H₁₂N₂O, with a molecular weight of 224.26 g/mol . The carbazole nucleus consists of two benzene rings fused to a pyrrole ring, while the acetamide substituent at the 2-position introduces hydrogen-bonding capabilities and polarity.
Table 1: Key Molecular Descriptors
Synthesis and Modification Strategies
Palladium-Catalyzed Amination
A pivotal synthetic route involves Pd(OAc)₂-mediated C–H amination, enabling direct functionalization of the carbazole scaffold. This method achieves regioselective acetamide installation at the 2-position via oxidative addition and transmetallation steps .
Table 2: Representative Synthetic Conditions
| Reagent System | Yield (%) | Key Features | Source |
|---|---|---|---|
| Pd(OAc)₂, ligand, base | 65–80 | Regioselective, scalable | PMC |
| Chloroacetyl chloride | 72 | Forms intermediates for derivatives | IJRPC |
Post-Synthetic Modifications
The acetamide group serves as a handle for further derivatization. For example, hydrazine hydrate treatment yields hydrazinocetyl-carbazole intermediates, which undergo cycloaddition with isatin to form imidazo-indole hybrids with enhanced bioactivity .
Biological Activities and Mechanisms
Antitumor Properties
2-Acetylaminocarbazole derivatives demonstrate potent antiproliferative effects against cancer cell lines. In a 2020 study, N-substituted carbazole sulfonamides inhibited HepG2 hepatocellular carcinoma growth by 71.7% at 25 mg/kg, surpassing the efficacy of reference compound CA-4P . Mechanistic studies implicate topoisomerase II inhibition (IC₅₀ = 20 µg/mL) as a key mode of action .
Antibacterial Activity
N9-(Arylidenehydrazinoacetyl)-carbazole analogs exhibit broad-spectrum antibacterial activity. Derivatives 17d and 17e showed MIC values of 4–8 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, comparable to ciprofloxacin .
Table 3: Select Biological Data
| Activity | Model System | Result | Source |
|---|---|---|---|
| Antiproliferative | HepG2 cells | 71.7% tumor growth inhibition | IJRPC |
| Cholinesterase Inhibition | AChE/BuChE | IC₅₀ = 0.11–98.6 µM | IJRPC |
| Antibacterial | S. aureus | MIC = 4 µg/mL | IJRPC |
Physicochemical Properties and Stability
Thermal Behavior
While direct data for 2-acetylaminocarbazole are unavailable, related N-acetyl-carbazoles exhibit enthalpy of fusion (ΔHₓ) values of 3.61 kcal/mol at 349.9 K . The compound is expected to decompose above 300°C based on carbazole thermostability trends.
Chromatographic Behavior
In gas chromatography, carbazole derivatives elute with Kovats retention indices of 2032 (non-polar SE-30 column) and 3214 (polar PEG-20M column) at 190°C . These values aid in analytical method development for quality control.
Applications and Future Directions
Pharmaceutical Development
The dual cholinesterase inhibition and anticancer activity position 2-acetylaminocarbazole as a multifunctional pharmacophore. Current research focuses on:
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Hybrid molecules: Conjugation with NSAIDs for anti-inflammatory applications
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Nanoformulations: Liposomal encapsulation to enhance bioavailability
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Combination therapies: Synergy with checkpoint inhibitors in oncology
Material Science Applications
Carbazole-based polymers derived from 2-acetylaminocarbazole show promise in CO₂ capture (uptake: 1.2 mmol/g at 273 K) . The extended π-system enables applications in organic semiconductors and luminescent materials.
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